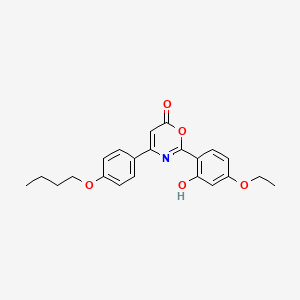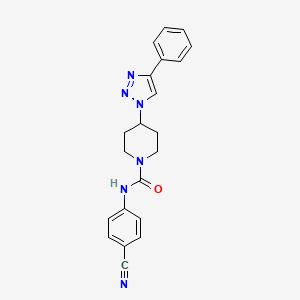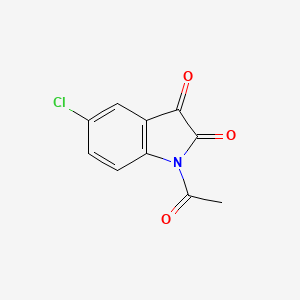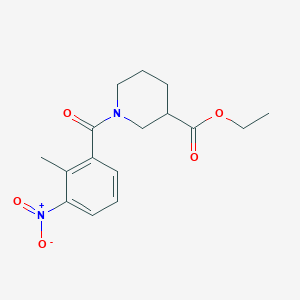![molecular formula C19H20N2O2 B3952820 2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B3952820.png)
2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole
Übersicht
Beschreibung
2-[(4-methoxyphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Praziquantel, and it is used as an anthelmintic drug to treat parasitic infections such as schistosomiasis and tapeworm infections.
Wirkmechanismus
Praziquantel works by disrupting the cell membrane of the parasites, causing an influx of calcium ions and leading to paralysis and death of the parasite. This mechanism of action is unique to Praziquantel and is not shared by other anthelmintic drugs.
Biochemical and Physiological Effects:
Praziquantel has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Praziquantel has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Praziquantel in lab experiments is its broad-spectrum activity against various parasites. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using Praziquantel is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Praziquantel in scientific research. One area of interest is its potential use as an antitumor agent. Studies have shown that Praziquantel has antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Another potential area of research is the use of Praziquantel in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, Praziquantel is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique mechanism of action, broad-spectrum activity, and low toxicity profile make it an attractive candidate for further research. The future directions for the use of Praziquantel are promising and offer exciting opportunities for the development of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Praziquantel has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. Praziquantel has also been shown to have a positive effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11H,1,12-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCJQKNFXJGRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3952738.png)
![1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B3952740.png)



![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952782.png)

![(1-isoxazol-3-ylethyl){3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}methylamine](/img/structure/B3952797.png)
![1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952803.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952808.png)

![2-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3952827.png)

![17-(2-chlorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952836.png)